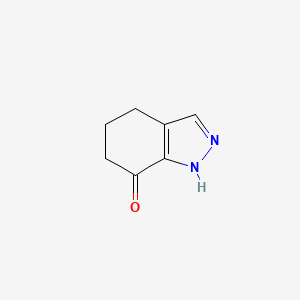

1,4,5,6-Tetrahydro-7h-indazol-7-one

説明

Structure

3D Structure

特性

IUPAC Name |

1,4,5,6-tetrahydroindazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTZTUJBLAOEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165686-41-9 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 1,4,5,6-Tetrahydro-7H-indazol-7-one Core

The construction of the tetrahydroindazole (B12648868) ring system is primarily achieved through cyclization reactions that form the pyrazole (B372694) ring fused to a cyclohexane (B81311) backbone.

Condensation Reactions of Cyclic 1,3-Diketones or α,β-Unsaturated Ketones with Hydrazines

The most fundamental and widely employed method for synthesizing the this compound core is the condensation reaction between a cyclic 1,3-diketone, such as 1,3-cyclohexanedione (B196179), and hydrazine (B178648) or its derivatives. This reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

A related approach involves the cyclization of functionalized cyclic enaminones with hydrazine hydrate (B1144303). For instance, the reaction of 3-N-(aryl)amino-2-(N-aryl)thioamido-cyclohex-2-en-1-ones with hydrazine hydrate leads to the formation of 3-N-(aryl)amino-4,5,6,7-tetrahydro-1H-indazole-4(5H)one. researchgate.net Similarly, patent literature describes the ring closure of intermediates derived from tetrahydropyranone and diethyl oxalate (B1200264) with hydrazine hydrate to generate the corresponding tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester, demonstrating the versatility of this cyclization strategy. google.com

Microwave-Assisted Synthesis Approaches for Improved Yields and Reaction Times

To enhance the efficiency of tetrahydroindazole synthesis, microwave-assisted organic synthesis (MAOS) has been adopted as a green and effective method. mdpi.com The use of microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes, and improve product yields compared to conventional heating methods. mdpi.comresearchgate.net This improvement is attributed to the efficient and uniform heating of the reaction mixture provided by microwaves. mdpi.com

The synthesis of various heterocyclic compounds, including tetrahydropyrimidine (B8763341) and triazolinone derivatives, has demonstrated the broad applicability and benefits of microwave assistance, such as reduced pollution, lower costs, and high efficiency. researchgate.netnih.gov For tetrahydroindazoles specifically, microwave irradiation has been shown to favor the formation of the desired products with improved yields and shortened reaction times, making it a preferred modern technique. researchgate.net

| Method | Typical Reaction Time | Yield | Advantages |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | Standard laboratory setup |

| Microwave-Assisted | Minutes | Good to Excellent | Reduced reaction time, improved yields, energy efficiency mdpi.comresearchgate.net |

One-Pot Reaction Strategies for Tetrahydroindazole Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic structures from simple and readily available starting materials in a single step. This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. researchgate.netlibretexts.org While specific MCRs for the parent this compound are not extensively detailed, the strategy is widely used for analogous structures.

For example, tetrahydroquinazolinone derivatives are synthesized in a one-pot three-component Biginelli reaction involving dimedone, urea (B33335) or thiourea, and an aromatic aldehyde. libretexts.org Similarly, novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives have been synthesized via a one-pot, three-component reaction. researchgate.net These examples highlight the power of MCRs to construct complex fused heterocycles, suggesting their potential for the direct synthesis of substituted tetrahydroindazoles by combining a cyclic diketone, hydrazine, and a third variable component in a single reaction vessel.

Synthesis of Substituted this compound Derivatives

Once the core scaffold is formed, further diversification can be achieved by functionalizing either the nitrogen atoms of the pyrazole ring or the tetrahydrocyclohexanone portion of the molecule.

Functionalization at Indazole Nitrogen Atoms (N1, N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be functionalized, most commonly through alkylation or acylation. Direct alkylation of the 1H-indazole scaffold typically results in a mixture of N1- and N2-substituted products. libretexts.orgmsu.edu The regioselectivity of this reaction is highly dependent on several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used.

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. However, kinetic and thermodynamic control can be manipulated to favor one isomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 regioselectivity with various alkyl halides. Conversely, certain substituents on the indazole ring, such as electron-withdrawing groups at the C7 position, can direct the alkylation to the N2 position. The ability to control this regioselectivity is crucial for the synthesis of specific, biologically active indazole derivatives. msu.edu

| Conditions (Base/Solvent) | Electrophile | Major Isomer | Influencing Factors |

|---|---|---|---|

| NaH / THF | Alkyl Halide | N1 | Thermodynamically favored product formation |

| NaH / DMF | Isopropyl Iodide | Mixture (N1/N2) | Solvent polarity can affect isomer ratio msu.edu |

| - | Alkyl Halide | N2 | Steric hindrance at N1, electron-withdrawing groups on the ring |

Modification of the Tetrahydrocyclohexanone Ring Moieties

The tetrahydrocyclohexanone ring offers multiple sites for chemical modification, primarily at the carbonyl group and the adjacent α-carbons. The ketone functionality can undergo a range of classical carbonyl reactions. For example, it can be converted to its corresponding hydrazone by reaction with excess hydrazine, a key step in the Wolff-Kishner reduction which would ultimately deoxygenate the ring to form a methylene (B1212753) group. The carbonyl group can also be transformed into a thione (C=S) group. researchgate.net

Furthermore, the α-carbons adjacent to the ketone are acidic and can be deprotonated to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for the introduction of substituents at these positions through reactions such as alkylation or aldol (B89426) and Knoevenagel condensations. A related reaction is the α-formylation of the ketone functionality using reagents like ethyl formate, which introduces a formyl group that can serve as a handle for constructing further fused ring systems. These modifications of the carbocyclic ring are essential for expanding the structural diversity and modulating the biological activity of tetrahydroindazolone derivatives.

Derivatization of the C7-Carbonyl Group and Exocyclic Positions

The reactivity of the C7-carbonyl group and the potential for substitution at exocyclic positions are key to the structural diversification of this compound and its analogs. While specific literature on the derivatization of this compound is limited, studies on the closely related isomeric system, 1,5,6,7-tetrahydro-4H-indazol-4-one, provide valuable insights into the potential chemical transformations.

For the isomeric tetrahydroindazol-4-ones, the carbonyl group readily undergoes reactions to introduce new functionalities. For instance, reductive amination of the ketone in substituted 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones has been employed to synthesize the corresponding amines. These amines can then be acylated to form a variety of amide derivatives. nih.gov This suggests that the C7-carbonyl of this compound could similarly be converted to an amino group, which would serve as a handle for further functionalization.

Furthermore, acylation and alkylation reactions on the indazole nitrogen atoms of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been shown to proceed, often yielding a mixture of N1 and N2 isomers. nih.gov The regioselectivity of these reactions is influenced by the reaction conditions, including the solvent and the nature of the electrophile. nih.gov It is conceivable that similar derivatization strategies could be applied to the this compound system, allowing for the introduction of diverse substituents on the pyrazole ring.

The synthesis of 7-substituted-1H-indazoles has been achieved through palladium-catalyzed cross-coupling reactions, starting from precursors like 7-iodo-1H-indazole. researchgate.net This highlights the potential for introducing substituents at the C7 position of the indazole ring system, which could be extended to the tetrahydro-7-one derivative.

| Reaction Type | Reactants | Products | Key Findings | Reference |

| Reductive Amination | Substituted 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones, Amines | 4-Amino-tetrahydroindazole derivatives | Provides a route to introduce amino functionalities. | nih.gov |

| Acylation | 4-Amino-tetrahydroindazole derivatives, Acylating agents | Amide derivatives of tetrahydroindazole | Allows for the synthesis of a diverse library of amides. | nih.gov |

| N-Alkylation/Acylation | 1,5,6,7-Tetrahydro-4H-indazol-4-one, Alkyl/acyl halides | N1 and N2 substituted isomers | Reaction conditions influence the isomeric ratio. | nih.gov |

| Cross-Coupling | 7-Iodo-1H-indazole, Coupling partners | 7-Substituted-1H-indazoles | Enables functionalization at the C7 position. | researchgate.net |

Novel Synthetic Strategies and Methodological Advancements for Indazolones

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the construction of indazolone scaffolds. These strategies often offer advantages in terms of sustainability, efficiency, and access to molecular diversity.

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry. Recent studies have demonstrated the electrochemical synthesis of N,N'-disubstituted indazolin-3-ones through an intramolecular anodic dehydrogenative N-N coupling reaction. researchgate.net This method is characterized by its mild reaction conditions and high atom economy. researchgate.net While this has been applied to indazolin-3-ones, the principles could potentially be adapted for the synthesis of tetrahydro-7H-indazol-7-one derivatives. Another electrochemical approach has been developed for the selective synthesis of 1H-indazoles and their corresponding N-oxides, where the choice of cathode material dictates the reaction outcome. researchgate.netresearchgate.net These electrochemical methods offer a green alternative to traditional chemical oxidation or reduction methods. osi.lv

Photochemical Cyclization Methods

Lewis Acid Promoted Reactions in Tetrahydroindazole Synthesis

Lewis acids play a crucial role in promoting a variety of organic transformations, including the synthesis of heterocyclic compounds. The synthesis of tetrahydroindazoles can be achieved through Lewis acid-mediated cyclizations. For example, the cyclization of silylated methylenecyclopropyl hydrazones mediated by BF₃·Et₂O has been reported. researchgate.net In other related systems, Lewis acids like Sc(OTf)₃ have been used to catalyze the diastereoselective synthesis of cyclic ethers, demonstrating their utility in controlling stereochemistry during ring formation. nih.govnih.gov These examples suggest that Lewis acid catalysis could be a viable strategy for the construction of the this compound scaffold from appropriate acyclic precursors.

| Lewis Acid | Reactants | Product Type | Key Feature | Reference |

| BF₃·Et₂O | Silylated methylenecyclopropyl hydrazones | Heterocyclic products | Involves novel hydride and silyl (B83357) shifts. | researchgate.net |

| Sc(OTf)₃ | Alkenols and aldehydes | Substituted oxocenes and tetrahydropyrans | Diastereoselective cyclization. | nih.gov |

Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) have gained significant attention as highly efficient and atom-economical methods for the synthesis of complex molecules from simple starting materials in a one-pot fashion. nih.gov Several MCRs have been developed for the synthesis of structurally related heterocyclic systems. For instance, a molecular iodine-catalyzed one-pot multicomponent reaction has been used to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org This reaction demonstrates the power of MCRs in rapidly assembling complex fused heterocyclic systems.

Similarly, domino reactions have been employed for the synthesis of pyrazolopyridines containing a chromane (B1220400) backbone. nih.gov An efficient synthesis of pyrazolo[4,3-b]pyridines has also been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov The synthesis of various 1,5,6,7-tetrahydro-4H-indol-4-one derivatives has been achieved through multicomponent reactions, highlighting the versatility of this approach for constructing related tetrahydro-heterocyclic systems. osi.lvresearchgate.net These examples provide a strong basis for the development of novel domino and multicomponent strategies for the direct synthesis of this compound and its derivatives. nih.govresearchgate.net

| Reaction Name/Type | Key Reactants | Product Scaffold | Catalyst/Conditions | Reference |

| Multicomponent Reaction | Aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, 3-aminopyrazoles | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Molecular iodine | rsc.org |

| Domino Reaction | (Arylhydrazono)methyl-4H-chromen-4-one, malononitrile, primary amines | Pyrazolopyridines with chromane backbone | Et₃N | nih.gov |

| SNAr and Japp–Klingemann Reaction | 2-Chloro-3-nitropyridines, acetoacetic esters, aryldiazonium tosylates | Pyrazolo[4,3-b]pyridines | Pyridine, Pyrrolidine | nih.gov |

| Multicomponent Reaction | Cyclohexane-1,3-diones, α-halogenoketones, primary amines | 1,5,6,7-Tetrahydro-4H-indol-4-ones | Various | osi.lv |

Tautomerism and Conformational Analysis

Annular Tautomerism in Indazole and Tetrahydroindazole (B12648868) Systems

Annular tautomerism is a characteristic feature of N-unsubstituted indazole derivatives and related heterocyclic systems. nih.govresearchgate.net It involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. In the parent indazole system, this leads to an equilibrium between the 1H- and 2H-tautomers. researchgate.net While the 1H-tautomer is generally more stable in most indazoles, the relative stability can be influenced by substituents and the surrounding medium. nih.govresearchgate.net In tetrahydroindazole systems, such as 1,4,5,6-tetrahydro-7H-indazol-7-one and its isomers, the fusion of the pyrazole ring with a non-aromatic carbocyclic ring introduces additional structural factors that influence this tautomeric balance. nih.gov

Investigation of 1H-, 2H-, and 3H-Tautomeric Forms in Tetrahydroindazoles

For tetrahydroindazolone systems, three potential tautomeric forms are typically considered: the 1H-, 2H-, and an enol (OH) form, which can be considered a type of 3H-tautomer. nih.gov Detailed computational studies on the isomeric 1,5,6,7-tetrahydro-4H-indazol-4-ones provide significant insight into the relative stabilities of these forms. nih.govnih.govresearchgate.net

1H-Tautomer : The proton is located on the N1 nitrogen atom.

2H-Tautomer : The proton is located on the N2 nitrogen atom.

OH-Tautomer (Enol form) : The proton is located on the exocyclic oxygen atom, creating a hydroxyl group and resulting in the loss of aromaticity in the pyrazole ring. This form is generally found to be energetically unfavorable. nih.gov

Theoretical calculations have consistently shown that for the parent 1,5,6,7-tetrahydro-4H-indazol-4-one, the energy difference between the 1H and 2H tautomers is very small, while the OH form is significantly less stable. nih.gov

Influence of Substituents and Solvents on Tautomeric Equilibria

The equilibrium between tautomers is sensitive to both electronic effects of substituents and the polarity of the solvent. researchgate.netmdpi.com

Substituent Effects: The presence of substituents on either the pyrazole or the carbocyclic ring can shift the tautomeric equilibrium. For example, in studies on 3-methyl-substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones, the 2H tautomer becomes more stable than the 1H form. nih.gov This indicates that even a small alkyl group can alter the delicate energy balance between the two main tautomers.

Solvent Effects: Solvent polarity plays a crucial role in determining the predominant tautomeric form in solution. nih.gov In a study of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer was found to be more stable in the solid state. researchgate.net However, in a polar solvent like DMSO-d6, both the 1H and 2H forms coexist in a nearly equal ratio (approximately 45:55), demonstrating the solvent's ability to stabilize both forms and influence the equilibrium. researchgate.net Generally, an increase in solvent polarity can enhance intramolecular interactions and stabilize more polar tautomers. mdpi.comnih.gov In some cases, intermolecular hydrogen bonding with solvent molecules can stabilize specific tautomers that might be less favored in the gas phase or non-polar solvents. researchgate.net

Experimental Determination of Tautomeric Forms

Spectroscopic Characterization Techniques for Tautomer Identification

The unambiguous identification of tautomeric forms in both solid and solution states relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for studying tautomeric equilibria. mdpi.com By comparing the chemical shifts and coupling constants of the compound with those of "fixed" derivatives (e.g., N-methylated compounds where tautomerism is blocked), the predominant form can be identified. mdpi.com For instance, ¹³C NMR spectroscopy was used to identify the coexistence of both 1H and 2H tautomers of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in a DMSO-d6 solution. researchgate.net Solid-state NMR (CP/MAS) can be used to determine the structure in the crystalline phase, which can then be compared to the forms present in solution. mdpi.com

Other Techniques: Liquid chromatography-mass spectrometry (LC-MS) and infrared (IR) spectroscopy are also employed to characterize these compounds and provide evidence for the existing tautomeric forms. nih.gov

Computational and Theoretical Investigations of Tautomerism

Theoretical calculations are essential for estimating the relative stabilities of tautomers and providing a framework for interpreting experimental data. nih.gov

Semi-empirical Calculation Methods (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient way to study tautomerism. researchgate.net These methods have been applied to tetrahydroindazolone systems to calculate the heats of formation and relative energies of the different tautomers. nih.govresearchgate.net

In a study on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, AM1 calculations predicted that the 2H-tautomer is the most stable form in the gas phase for all studied compounds, followed by the 1H-tautomer. nih.gov The OH-tautomer was found to be significantly higher in energy. nih.gov Importantly, the energy trends predicted by the AM1 method showed a strong correlation with higher-level density functional theory (DFT) calculations, validating its use as a reliable exploratory tool for these systems. nih.gov

Below is a data table summarizing the relative energies calculated using the AM1 method for the tautomers of the parent 1,5,6,7-tetrahydro-4H-indazol-4-one, an isomer of the title compound.

| Tautomer | Relative Energy (kJ mol⁻¹) |

|---|---|

| 2H-Tautomer | 0.0 |

| 1H-Tautomer | 1.7 |

| OH-Tautomer | 56.1 |

This table shows the calculated relative energy differences in the gas phase, with the most stable tautomer (2H) set as the reference point (0.0 kJ mol⁻¹). The data clearly indicates the high instability of the OH-tautomer compared to the 1H and 2H forms.

Ab Initio Hartree-Fock (HF/6-31G, HF/6-31G*) Calculations**

Ab initio Hartree-Fock calculations provide a foundational quantum mechanical assessment of molecular systems. For the tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-one (referred to as compound 1 in the source study), calculations were performed using both the 6-31G* and the more extensive 6-31G** basis sets. researchgate.net

These calculations consistently show a decrease in the total energy as the complexity of the basis set increases from 6-31G* to 6-31G**. researchgate.net Both levels of theory predict a stability order of 1H > 2H > OH . The OH-tautomer, which lacks aromaticity in the pyrazole ring, is found to be significantly less stable. researchgate.net The energy differences between the 1H and 2H tautomers are predicted to be very small, on the order of 1 kJ mol⁻¹. researchgate.net

The calculated relative energies and dipole moments for the tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-one are detailed in the tables below.

Table 1: HF/6-31G Calculated Differences in Energy and Dipole Moments* uitm.edu.my Energy differences (ΔE) are in kJ mol⁻¹, with the 1H tautomer as the reference (0.0). Dipole moments (μ) are in Debye.

| Tautomer | ΔE (kJ mol⁻¹) | μ (Debye) |

| 1H | 0.0 | 5.27 |

| 2H | 0.93 | 2.18 |

| OH | 121.97 | 8.32 |

Table 2: HF/6-31G Calculated Differences in Energy and Dipole Moments** uitm.edu.my Energy differences (ΔE) are in kJ mol⁻¹, with the 1H tautomer as the reference (0.0). Dipole moments (μ) are in Debye.

| Tautomer | ΔE (kJ mol⁻¹) | μ (Debye) |

| 1H | 0.0 | 5.26 |

| 2H | 1.18 | 2.17 |

| OH | 118.91 | 8.28 |

Density Functional Theory (DFT) Calculations (e.g., B3LYP/6-31G)**

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with the 6-31G** basis set, offer a higher level of theory by incorporating electron correlation effects. This method is well-regarded for providing a good balance between computational cost and accuracy for thermochemical and structural properties of organic molecules.

When applied to the tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-one, the B3LYP/6-31G** calculations provide results that are in strong agreement with experimental findings. researchgate.net These calculations also predict that the OH-tautomer is highly unfavorable due to the loss of aromaticity. researchgate.net The stability order between the 1H and 2H tautomers is consistent with the Hartree-Fock results, though the energy differences are slightly modified.

Table 3: B3LYP/6-31G Calculated Differences in Energy and Dipole Moments** uitm.edu.my Energy differences (ΔE) are in kJ mol⁻¹, with the 1H tautomer as the reference (0.0). Dipole moments (μ) are in Debye.

| Tautomer | ΔE (kJ mol⁻¹) | μ (Debye) |

| 1H | 0.0 | 4.80 |

| 2H | 3.81 | 2.00 |

| OH | 125.25 | 8.11 |

Energetic Stability and Relative Abundance of Tautomeric Isomers

The energetic stability of the tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-one determines their relative abundance at equilibrium. Based on all levels of theory (HF/6-31G*, HF/6-31G, and B3LYP/6-31G ), the order of stability is consistently found to be 1H > 2H >> OH . researchgate.netuitm.edu.my

The OH-tautomer is energetically prohibitive, with a calculated relative energy of over 118 kJ mol⁻¹ higher than the 1H form, effectively excluding it from contributing to the equilibrium mixture. researchgate.net

The key equilibrium is between the 1H and 2H tautomers. While the 1H tautomer is calculated to be the most stable form in the gas phase, the energy difference is small. researchgate.net The B3LYP/6-31G** calculations show the 1H isomer to be more stable than the 2H isomer by 3.81 kJ mol⁻¹. uitm.edu.my This small energy gap suggests that both tautomers can coexist in solution, with the 1H form being the major species. uitm.edu.my The polarity of the solvent can also influence the tautomeric equilibrium, as the 1H tautomer has a significantly larger dipole moment (4.80 D) compared to the 2H tautomer (2.00 D), indicating it will be preferentially stabilized by polar solvents. uitm.edu.my These computational results align with experimental data, which confirm the 1H tautomer as the most stable and abundant form. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Indazole Nitrogen Atoms (N-Substitution)

The presence of two nitrogen atoms in the indazole ring raises the issue of regioselectivity in N-substitution reactions. The outcome of these reactions is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the nature of the alkylating or acylating agent. beilstein-journals.org

N-Alkylation Reactions and Regioselectivity

N-alkylation of the indazole scaffold can lead to a mixture of N1 and N2 isomers. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base and solvent used. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective indazole alkylation. beilstein-journals.org In some cases, this system has resulted in over 99% regioselectivity for the N1 isomer. beilstein-journals.org

The electronic properties of substituents on the indazole ring play a significant role in directing the alkylation. Electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me) groups, have been found to confer excellent N2 regioselectivity (≥ 96%). beilstein-journals.org Conversely, certain substituents at the C3 position can lead to high N1 selectivity. beilstein-journals.org The choice of the alkylating agent is also a critical factor, with primary alkyl halides and secondary alkyl tosylates being well-tolerated while maintaining a high degree of N1 regioselectivity under optimized conditions. beilstein-journals.org

It is noteworthy that the 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org This difference in stability can be exploited to achieve regioselective N-alkylation through an equilibration process that favors the thermodynamic N1 substituted product. beilstein-journals.org

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Substituent | Position | Alkylating Agent | Base/Solvent | Major Isomer | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| -NO2 | C7 | Not Specified | Not Specified | N2 | ≥ 96% | beilstein-journals.org |

| -CO2Me | C7 | Not Specified | Not Specified | N2 | ≥ 96% | beilstein-journals.org |

| -COMe | C3 | Alkyl bromide | NaH/THF | N1 | > 99% | beilstein-journals.org |

| -tert-butyl | C3 | Alkyl bromide | NaH/THF | N1 | > 99% | beilstein-journals.org |

| -carboxamide | C3 | Alkyl bromide | NaH/THF | N1 | > 99% | beilstein-journals.org |

| -carboxymethyl | C3 | Alkyl bromide | NaH/THF | N1 | > 99% | beilstein-journals.org |

N-Acylation Reactions

Similar to alkylation, N-acylation of the indazole ring can also result in a mixture of isomers. nih.gov However, regioselective N-acylation often favors the N1 substituted regioisomer. This preference is attributed to the potential isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. beilstein-journals.org

Reactions at the C7-Carbonyl Moiety

The C7-carbonyl group in 1,4,5,6-tetrahydro-7H-indazol-7-one is a key site for chemical modifications, allowing for a range of transformations.

Carbonyl Group Transformations (e.g., reductions, additions)

The carbonyl group can undergo various transformations, including reductions and addition reactions. For example, the Wolff-Kishner reduction has been used to selectively reduce one ketone functionality in a related polyheterocyclic structure. nih.gov While specific examples for the reduction of the C7-carbonyl of this compound are not detailed in the provided results, this type of transformation is a standard reaction for ketones.

Reactivity of the Saturated Carbocyclic Ring

The saturated carbocyclic ring of this compound offers further opportunities for functionalization.

The reactivity of this portion of the molecule can be influenced by the substituents present on the indazole core. For instance, the size of the saturated ring in related tetrahydroindazole (B12648868) nuclei has been modified, although in one study this did not lead to improved biological potency. researchgate.net However, the introduction of substituents at the 7-position of the tetrahydroindazole ring has been shown to significantly improve the inhibitory potency of certain derivatives. researchgate.net

Regioselective Functionalization and Synthetic Applications

The ability to regioselectively functionalize the this compound core at different positions is a powerful tool in the synthesis of novel compounds with potential therapeutic applications.

The development of regioselective protocols for N-alkylation and N-acylation allows for the controlled synthesis of specific isomers, which is often crucial for biological activity. beilstein-journals.orgnih.gov For example, N1-substituted indazoles have been obtained through thermodynamic equilibration. beilstein-journals.org The regioselective synthesis of N1- and N2-substituted indazole analogs with high yields has been achieved from the same starting materials by carefully controlling the reaction conditions. beilstein-journals.org

Furthermore, the functionalization of the carbocyclic ring, often in a regioselective manner, expands the diversity of accessible derivatives. The synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and their 2-aryl isomers has been reported, with the 1-aryl isomers showing significantly higher anti-inflammatory activity. researchgate.netresearchgate.net This highlights the importance of regiochemistry in determining the biological properties of these compounds.

The synthetic utility of this scaffold is demonstrated by its use in the preparation of a wide range of derivatives, including those with antimicrobial, analgesic, and anti-inflammatory activities. researchgate.net

Spectroscopic Analysis and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1,4,5,6-Tetrahydro-7H-indazol-7-one, a combination of 1H, 13C, and 2D NMR experiments would be essential for unambiguous structure confirmation.

Proton NMR (¹H-NMR) Chemical Shifts and Coupling Constants

A ¹H-NMR spectrum of this compound would be expected to show distinct signals for the protons of the tetrahydroindazole (B12648868) core. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the carbonyl group and the aromaticity of the pyrazole (B372694) ring. Protons on the carbon adjacent to the carbonyl group (C6) and the nitrogen atoms would likely appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons.

The coupling constants (J) between adjacent protons would provide information about the dihedral angles and thus the conformation of the six-membered ring. For instance, the coupling patterns of the methylene protons at C4, C5, and C6 would help to define their spatial relationships.

Illustrative Data Table (Hypothetical)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | ~7.5-8.0 | s | - |

| NH | Variable | br s | - |

| H-4 | ~2.5-2.7 | t | J = ~6-7 |

| H-6 | ~2.8-3.0 | t | J = ~6-7 |

Note: This table is a hypothetical representation and does not reflect experimentally determined values.

Carbon-13 NMR (¹³C-NMR) Chemical Shifts

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. The carbonyl carbon (C7) would be the most downfield-shifted signal, typically in the range of 190-200 ppm. The carbons of the pyrazole ring (C3, C3a, C7a) would appear in the aromatic region, while the methylene carbons (C4, C5, C6) would be found in the aliphatic region.

Illustrative Data Table (Hypothetical)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C7 | ~195 |

| C3a | ~140 |

| C7a | ~135 |

| C3 | ~130 |

| C6 | ~38 |

| C4 | ~25 |

Note: This table is a hypothetical representation and does not reflect experimentally determined values.

Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assembling the molecular structure. A COSY spectrum would show correlations between coupled protons, confirming the sequence of the methylene groups. An HSQC spectrum would link each proton to its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range couplings between protons and carbons, establishing the connectivity across the entire molecule, including the placement of the carbonyl group and the fusion of the two rings.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O), which is expected to appear in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the pyrazole ring would be observed as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would be seen around 2850-3100 cm⁻¹.

Illustrative Data Table (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | ~3300 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~2950 |

| C=O stretch | ~1690 |

| C=N stretch | ~1620 |

Note: This table is a hypothetical representation and does not reflect experimentally determined values.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₈N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (136.15 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, N₂, and ethene, leading to characteristic fragment ions that could be used to confirm the structure.

Illustrative Data Table (Hypothetical)

| m/z | Possible Fragment |

|---|---|

| 136 | [M]⁺ |

| 108 | [M - CO]⁺ |

| 80 | [M - CO - N₂]⁺ |

Note: This table is a hypothetical representation and does not reflect experimentally determined values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyrazole ring and the conformation of the six-membered ring (e.g., boat, chair, or twist-boat). Furthermore, it would show how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. As no published crystal structure for this specific compound exists, no experimental data can be presented.

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature and predicting the reactivity of 1,4,5,6-tetrahydro-7h-indazol-7-one and its analogs. Computational studies, including semiempirical (AM1), ab initio Hartree-Fock (HF), and density functional theory (DFT) methods, have been employed to investigate the tautomerism of related tetrahydro-4H-indazol-4-ones. researchgate.netdoaj.org These calculations are crucial for determining the most stable tautomeric form, which is essential for understanding the molecule's behavior and interactions. researchgate.netdoaj.org

For instance, calculations at the B3LYP/6-31G** level have been used to establish the relative stability of different tautomers, and these theoretical findings have shown good agreement with experimental data. researchgate.net The choice of computational level, such as HF/6-31G* and HF/6-31G**, influences the accuracy of the results. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key predictors of reactivity. These frontier orbitals help in understanding the molecule's ability to donate or accept electrons in chemical reactions.

Below is a table summarizing representative data from quantum chemical calculations on related indazolone derivatives.

| Computational Method | Property | Calculated Value | Reference |

| B3LYP/6-31G** | Relative Energy (1H vs. 2H tautomer) | Varies with substitution | researchgate.net |

| AM1 | Optimized Geometry | - | researchgate.net |

| HF/6-31G* | Tautomer Stability | - | researchgate.net |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand, such as a derivative of this compound, will interact with a biological target, typically a protein. These studies are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, derivatives of the related 1,5,6,7-tetrahydro-4H-indazol-4-one have been identified as potent inhibitors of human neutrophil elastase (HNE), a therapeutic target for inflammatory diseases. nih.gov

Molecular docking simulations can predict the binding pose and affinity of a ligand within the active site of a target protein. For instance, docking studies have been performed on various heterocyclic compounds, including indenopyrazole and indole (B1671886) derivatives, to understand their interactions with targets like cyclin-dependent kinases (CDKs). nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.gov The insights gained from docking can guide the synthesis of new derivatives with improved activity. researchgate.net

The following table provides an example of data that can be obtained from molecular docking studies.

| Target Protein | Ligand (Indazolone Derivative) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Human Neutrophil Elastase | Substituted 1,5,6,7-tetrahydro-4H-indazol-4-one | - (Ki in low nM range) | - | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Indenopyrazole derivative | - | - | nih.gov |

Conformational Analysis using Computational Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using computational methods helps to identify the stable low-energy conformations of this compound and its derivatives. researchgate.net Techniques such as molecular mechanics (MMX) and semi-empirical methods (AM1) are used to explore the conformational space and identify the most stable geometries. researchgate.netresearchgate.net

For related tetrahydroindazoles, computational studies have explored the different possible tautomeric forms and their relative stabilities. researchgate.netdoaj.org The conformation of the fused ring system and the orientation of substituents can significantly impact the molecule's ability to bind to a biological target. For example, in (1H-indazol-1-yl)methanol derivatives, the torsion angles of the methanol (B129727) substituent have been determined through X-ray crystallography and are influenced by substituents on the indazole ring. semanticscholar.org

A representative table of conformational analysis data is shown below.

| Compound | Computational Method | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Reference |

| 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine | MMX, AM1 | - | >3 kcal/mol for discarded conformations | researchgate.net |

| (1H-indazol-1-yl)methanol derivatives | X-ray Crystallography | N2-N1-C-O: 75.4° - 86.4° | - | semanticscholar.org |

Quantitative Structure-Activity Relationships (QSAR) Methodologies for Indazolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govsciencepublishinggroup.com

For various heterocyclic compounds, including indole and azole derivatives, QSAR models have been successfully developed. nih.govsciencepublishinggroup.com These models often use descriptors that quantify various molecular properties, such as electronic, steric, and hydrophobic characteristics. For instance, a QSAR study on indole derivatives identified descriptors like GATS8p, R7e+, and G2e as being negatively correlated with antifungal activity, while HATS3p, MATS5e, and RDF045 showed a positive correlation. nih.gov

The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred). frontiersin.org A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

The table below summarizes typical parameters from a QSAR study.

| Compound Series | QSAR Model | r² | q² | Key Descriptors | Reference |

| Indole derivatives | MLR | 0.7884 | 0.6866 | GATS8p, R7e+, G2e, HATS3p, MATS5e, RDF045 | nih.gov |

| 3-Iodochromone derivatives | MLR | 0.943 | 0.911 | DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole | frontiersin.org |

Mechanistic Insights into Biological Interactions in Vitro Studies and Scaffold Based Activity

In Vitro Antioxidant Activity and Underlying Mechanisms

Derivatives of the indazole scaffold have demonstrated notable antioxidant properties in various in vitro assays. researchgate.net The antioxidant capacity is often evaluated using tests such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) test, and thiobarbituric acid reactive substances (TBARS) test. nih.gov

For instance, a study on indazole derivatives revealed their ability to inhibit DPPH activity in a concentration-dependent manner. nih.gov Specifically, 6-nitroindazole (B21905) showed a higher degree of inhibition (72.60%) at a concentration of 200μg/ml compared to 5-aminoindazole (B92378) and the parent indazole. nih.gov The antioxidant effects of these compounds are believed to be linked to their ability to scavenge free radicals and inhibit lipid peroxidation, which may be attributed to the presence of the indazole nucleus and specific substituent groups. nih.govresearchgate.net The mechanisms behind these activities may involve an interaction with cyclooxygenase-2, cytokines, and reactive oxygen species. nih.gov

Some indazole derivatives have shown significant DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity when compared to standard antioxidants. researchgate.net The structure-activity relationship suggests that the presence of phenyl-functionalized benzylidene and amino-carbonyl functional domains, as well as the chelating properties of thiazolidinone derivatives of indazole, correlate with their antioxidant activity. nih.gov

In Vitro Antiproliferative Activity against Cancer Cell Lines and Cellular Targets

The 1,4,5,6-tetrahydro-7H-indazol-7-one scaffold has been utilized in the development of compounds with significant antiproliferative activity against various cancer cell lines.

For example, novel 3-(indazol-3-yl)-quinazolin-4(3H)-one derivatives have been synthesized and tested against Raji, K562, and K562-R cell lines. nih.gov Certain 2, 6, or 7-substituted quinazolinones demonstrated significant growth inhibition, with some compounds showing 100% inhibition at a concentration of 50 microM. nih.gov The IC50 values for the most active compounds were also determined, highlighting their potential as anticancer agents. nih.gov

Furthermore, hybrids of 1,3,4-thiadiazole (B1197879) and benzisoselenazolone have been evaluated for their antiproliferative activities against human cancer cell lines such as SMMC-7721, MCF-7, and A549. nih.gov Many of these compounds showed potent activities, with some exhibiting better effects than the positive controls, ethaselen (B1684588) and 5-fluorouracil (B62378) (5-FU). nih.gov Specifically, compound 4g was significant against SMMC-7721 cells (IC50 = 2.08 µM), compounds 4b and 4m were highly effective against MCF-7 cells (IC50 = 2.03 and 2.06 µM, respectively), and compound 4i showed the best inhibitory effect against A549 cells (IC50 = 1.03 µM). nih.gov

The sigma-2 (σ2) receptor, which is often overexpressed in proliferating tumor cells, has been identified as a target for some indazole-based ligands. nih.govmdpi.com The antiproliferative effects of these ligands are thought to be mediated through their interaction with the σ2 receptor, potentially inducing apoptosis in cancer cells. nih.gov

In Vitro Antibacterial Activity and Specific Enzyme Inhibition (e.g., DNA gyrase enzyme)

Indazole derivatives have emerged as a promising class of antibacterial agents with a novel mechanism of action, particularly through the inhibition of bacterial DNA gyrase. nih.gov

Guided by structure-based drug design, a novel class of GyrB inhibitors based on the indazole scaffold was discovered. nih.gov These compounds have demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov The optimization of the indazole core, particularly at the C6 and C7 positions, was crucial for improving both enzymatic and antibacterial efficacy. nih.gov

In vitro antimicrobial studies of various indazole derivatives have confirmed their activity against a range of bacterial strains. nih.gov For instance, a series of N-methyl-3-aryl indazoles showed dominant activity against Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Other studies have reported the synthesis of new indazolone derivatives that exhibit good to moderate antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ijprs.com

Some indazole and pyrazoline derivatives have shown promising antimicrobial activities, particularly against Gram-positive bacteria. mdpi.com Specifically, certain indazole derivatives displayed antibacterial activity against E. faecalis, while others had a good inhibitory profile against S. aureus and S. epidermidis species, with MIC values ranging from 64 to 128 µg/mL. mdpi.com

Enzyme Inhibition Studies: Human Neutrophil Elastase (HNE) Inhibitors

The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been identified as a valuable scaffold for developing potent inhibitors of human neutrophil elastase (HNE). nih.govnih.gov HNE is a serine protease implicated in various inflammatory diseases, particularly those affecting the respiratory system. nih.govnih.gov

A series of HNE inhibitors based on this innovative scaffold were synthesized and evaluated. nih.govnih.gov These compounds proved to be potent inhibitors, with Ki values in the low nanomolar range (6–35 nM). nih.govnih.govresearchgate.net The inhibitory mechanism is believed to involve the N-CO group of the inhibitor targeting the Ser195-OH residue in the active site of HNE. rsc.org

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms, and the synthesis often results in a mixture of isomers. nih.govnih.gov These isomers have been characterized and separated to confirm the structure of the active compounds. nih.govnih.gov While these inhibitors show good stability in aqueous buffer, with half-lives exceeding one hour, their rapid degradation in human plasma suggests a need for structural modifications to enhance stability for systemic administration. nih.gov

Receptor Ligand Binding Studies (e.g., sigma-1 and sigma-2 receptors)

Derivatives of the tetrahydroindazole (B12648868) scaffold have been investigated as ligands for sigma (σ) receptors, which are implicated in a range of central nervous system (CNS) disorders and cancer. nih.gov

A series of tetrahydroindazole compounds have been developed that are highly potent and selective for the sigma-2 (σ2) receptor. nih.govnih.gov These compounds are often hybrid structures, combining a tetrahydroindazole substituted benzamide (B126) with other moieties like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) or a 9-azabicyclo[3.3.1]nonan-3-yl-amine. nih.gov These hybrid analogs displayed varied affinities for the σ2 receptor, with several compounds demonstrating moderate affinity and excellent selectivity over the sigma-1 (σ1) receptor. nih.gov Structure-activity relationship (SAR) studies have helped in generating a pharmacophore model that outlines the common features of these potent ligands. nih.gov

The length of the carbon chain between the tetrahydroindazole benzamide and the isoquinoline (B145761) moiety appears to be crucial for σ2 receptor binding, with 3-5 carbon units being optimal. nih.gov The σ2 receptor is known to be upregulated in proliferating cells, making σ2 receptor ligands potential candidates for cancer therapeutics and diagnostics. nih.govmdpi.comwikipedia.org

Investigation of Interactions with Other Biological Targets (e.g., epidermal growth factor receptor tyrosine kinase, 5-lipoxygenase)

The versatile indazole scaffold has been explored for its potential to interact with other significant biological targets, including epidermal growth factor receptor (EGFR) tyrosine kinase and 5-lipoxygenase (5-LOX).

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase:

The indazole core is recognized as an important pharmacophore for the synthesis of kinase inhibitors, including tyrosine kinases like EGFR. researchgate.net Overexpression of EGFR is a factor in many types of cancer, making it a key target for cancer therapy. nih.govresearchgate.net Indazole-based derivatives have been designed as both covalent and reversible inhibitors of EGFR tyrosine kinase. researchgate.netnih.gov For instance, certain vinyl sulfone derivatives have been identified as potent EGFR-TK inhibitors, with one compound, VF16 , exhibiting an IC50 value of 7.85 ± 0.88 nM. nih.gov Molecular docking studies suggest that these compounds can interact effectively with the ATP-binding site of EGFR-TK. nih.govmdpi.com

5-Lipoxygenase (5-LOX):

Indazolinones, a class of indazole derivatives, have been identified as redox-active inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govacs.orgresearchgate.net The inhibitory mechanism is thought to involve the reduction of 5-LOX to its inactive state. nih.gov

Structure-activity relationship studies have shown that the nature of the substituent on the indazole ring is critical for both potency and selectivity. nih.govnih.gov For example, N-2-benzyl derivatives were found to be selective for 5-LOX. nih.gov One such derivative, ICI 207968 , demonstrated potent and selective 5-LOX inhibition with IC50 values ranging from 1.5 µM to 6.0 µM in various in vitro systems. nih.gov The anti-inflammatory properties of these compounds are linked to their ability to inhibit leukotriene generation. nih.govresearchgate.net

Strategic Derivatization for Enhanced Research Utility

Design Principles for Modifying the 1,4,5,6-Tetrahydro-7H-indazol-7-one Scaffold

The design of new derivatives based on the tetrahydroindazole (B12648868) core is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The tetrahydroindazole scaffold is considered a "privileged" structure due to its ability to be modified at several positions, allowing for the creation of diverse chemical libraries. nih.govpnrjournal.com The primary points for modification on the analogous and well-studied 1,5,6,7-tetrahydro-4H-indazol-4-one and 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffolds include the N1 and C3 positions of the pyrazole (B372694) ring and various positions on the saturated carbocyclic ring. nih.govnih.gov

Key Modification Points:

N1-Position: This position on the pyrazole ring is frequently targeted for substitution with aryl, alkyl, or other cyclic groups. The goal is to orient these substituents into specific hydrophobic pockets or channels within a target protein, thereby enhancing binding affinity and selectivity. For example, in studies on phosphodiesterase 4 (PDE4) inhibitors, substituting the N1 position with a 4-fluorophenyl group was a key starting point for lead optimization. nih.gov

C3-Position: Modification at the C3 position can influence the electronic nature of the pyrazole ring and introduce additional points of interaction. Small alkyl groups, such as ethyl, have been shown to be effective in this position for enhancing potency. nih.gov

The underlying principle of these modifications is to systematically probe the chemical space around the core scaffold to identify substituents that confer optimal biological activity and drug-like properties. nih.gov This often involves an iterative process of design, synthesis, and biological testing.

Synthesis of Advanced this compound Derivatives for Mechanistic Biological Studies

The synthesis of advanced derivatives is crucial for probing biological mechanisms and identifying potential drug candidates. While specific synthetic routes for this compound are not extensively detailed in the available literature, the synthesis of its close structural analogues provides a clear blueprint.

A notable example is the synthesis of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines, which were investigated as novel inhibitors of human eosinophil phosphodiesterase (PDE4). nih.gov The synthesis typically begins with the construction of the core heterocyclic system through multi-component reactions. For instance, a high-throughput screening hit was identified, which served as the lead compound for further derivatization. Subsequent analogues were synthesized to explore the structure-activity relationship, leading to compounds with significantly improved potency. nih.gov

Similarly, a series of novel 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one derivatives were designed and synthesized as allosteric inhibitors of autotaxin (ATX) for the treatment of pulmonary fibrosis. nih.gov The synthetic strategy involved creating a library of compounds with diverse substitutions to optimize potency and pharmacokinetic properties. This research identified potent inhibitors with IC50 values in the low nanomolar range. nih.gov

The synthesis of diverse tetrahydroindazole derivatives allows for the investigation of their effects on a wide range of biological targets. These scaffolds have been used to develop inhibitors for enzymes and receptors implicated in inflammation, cancer, and infectious diseases. pnrjournal.comresearchgate.netrsc.org

Table 1: Examples of Synthesized Tetrahydroindazole Analogues and their Biological Targets

| Derivative Scaffold | Example Substituents | Biological Target | Reference |

| 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | N1: 4-fluorophenyl, C3: ethyl, N6: phenyl | Phosphodiesterase 4 (PDE4) | nih.gov |

| 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one | Core with 1H-indole-3-carboxamide side chains | Autotaxin (ATX) | nih.gov |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | N1 and N2 acylated/alkylated isomers | Human Neutrophil Elastase (HNE) | nih.gov |

| Tetrahydroindazole | Phenyl, indole (B1671886), and dimethyl substitutions | General cytotoxic/anticancer activity | pnrjournal.com |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Research

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound by identifying the structural features essential for its biological activity. nih.gov Intensive SAR investigations on tetrahydroindazole-related scaffolds have provided critical insights for rational drug design.

In the development of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives as PDE4 inhibitors, a systematic SAR study revealed key determinants for potency:

N1-Substituent: A (4-fluorophenyl) group at the N1 position was found to be favorable for activity.

C3-Substituent: An ethyl group at the C3 position consistently provided high potency.

N6-Substituent: This position was found to be highly sensitive to substitution. A wide array of substituents was explored, with certain substituted phenyl rings leading to analogues that were up to 50-fold more potent than the initial lead compound. nih.gov

The SAR data from this study allowed for the development of compounds with IC50 values in the low nanomolar range, demonstrating the power of scaffold optimization.

Similarly, SAR studies on 1,5,6,7-tetrahydro-4H-indazol-4-one inhibitors of human neutrophil elastase (HNE) showed that potent inhibitors could be generated with Ki values in the low nanomolar range (6–35 nM). nih.gov The study also highlighted the importance of the substitution pattern on the two possible tautomeric isomers (N1 and N2), as this could significantly affect activity. The rapid degradation of initial lead compounds also guided further modifications aimed at improving metabolic stability. nih.gov

These examples underscore that a thorough SAR investigation is crucial for transforming a screening hit into a highly potent and selective research tool or a potential drug candidate. nih.govnih.gov

Table 2: SAR Data for Selected 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives as PDE4 Inhibitors

| Compound | N1-Substituent | C3-Substituent | N6-Substituent | PDE4 Inhibition IC50 (µM) | Reference |

| 11 (Lead) | 4-Fluorophenyl | Ethyl | Phenyl | 1.6 | nih.gov |

| 12 | 4-Fluorophenyl | Ethyl | 4-Methylphenyl | 0.31 | nih.gov |

| 13 | 4-Fluorophenyl | Ethyl | 4-Methoxyphenyl | 0.17 | nih.gov |

| 17 | 4-Fluorophenyl | Ethyl | 4-Nitrophenyl | 0.03 | nih.gov |

| 22 (CP-220,629) | 4-Fluorophenyl | Ethyl | 3-Pyridyl | 0.44 | nih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for Complex 1,4,5,6-Tetrahydro-7H-indazol-7-one Derivatives

The synthesis of complex indazole derivatives often faces challenges such as low yields and the use of harsh reagents. nih.gov Future research will likely focus on the development of more efficient and environmentally friendly synthetic routes. The principles of green chemistry are becoming increasingly important in medicinal chemistry to reduce the environmental impact of drug discovery and development. benthamdirect.comresearchgate.netnih.gov

The exploration of catalyst-based approaches, including transition-metal and acid/base catalysis, has already shown promise in advancing indazole synthesis. benthamdirect.comresearchgate.netingentaconnect.com Future efforts could focus on applying these methods to the this compound core, aiming to improve reaction efficiency and selectivity. benthamdirect.comresearchgate.net Moreover, the use of eco-friendly reaction media and one-pot syntheses will be crucial in developing sustainable manufacturing processes for these compounds. nih.gov The development of atom-economical approaches, such as those involving metal-promoted C-H functionalization and annulation, could also provide novel pathways to structurally diverse derivatives. nih.gov

Application of Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational tools are poised to revolutionize the design of this compound derivatives with enhanced biological activity and optimized pharmacokinetic properties. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are already being employed for various indazole-based compounds to predict their binding affinities and modes of interaction with biological targets. nih.govworldscientific.comresearchgate.netmdpi.com

The future application of these methods to the this compound scaffold will enable the rational design of new analogues with improved potency and selectivity. For instance, QSAR models can help identify the key structural features that are crucial for a specific biological activity, guiding the synthesis of more effective compounds. worldscientific.com Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes, helping to select the most promising candidates for further development. worldscientific.com

Further Elucidation of Novel Biological Activity Mechanisms

While many indazole derivatives have shown promise as anticancer agents and kinase inhibitors, a deeper understanding of their mechanisms of action is essential for their clinical translation. rsc.orgnih.govrsc.org Future research should aim to unravel the specific molecular pathways through which this compound derivatives exert their biological effects.

This will involve a combination of in vitro and in vivo studies to identify their primary cellular targets and downstream signaling pathways. Techniques such as proteomics and genomics can be employed to gain a comprehensive view of the cellular response to these compounds. A thorough understanding of their mechanism of action will not only validate their therapeutic potential but also aid in the identification of potential biomarkers for patient stratification and monitoring treatment response.

Integration of this compound in Chemical Biology Probes for Target Identification

Chemical probes are invaluable tools for identifying the biological targets of small molecules and elucidating their functions. nih.govmdpi.com The this compound scaffold can be functionalized to create chemical probes for target identification studies. This typically involves the introduction of a reactive group for covalent modification of the target protein or a reporter tag for visualization and pull-down experiments. mdpi.com

The development of such probes will be instrumental in discovering novel protein targets for this class of compounds, potentially revealing new therapeutic applications. By identifying the specific proteins with which these compounds interact, researchers can gain a deeper understanding of their biological activities and off-target effects. mdpi.com

Exploration of Stereochemistry in Relation to Activity

The influence of stereochemistry on the biological activity of drugs is a well-established principle in medicinal chemistry. nih.gov For this compound derivatives that possess stereocenters, it is crucial to investigate the pharmacological properties of individual stereoisomers. The spatial arrangement of substituents can significantly impact the binding affinity of a compound to its target protein. nih.gov

Q & A

Q. What synthetic routes are available for preparing 1,4,5,6-Tetrahydro-7H-indazol-7-one derivatives, and how can reaction yields be optimized?

Methodological Answer: The compound and its derivatives are typically synthesized via cyclocondensation of hydrazine derivatives with cyclic diketones. For example, reacting 3-(hydroxymethylene)cyclohexane-1,2-dione with substituted hydrazines in 1,4-dioxane under acidic conditions (e.g., TFA) at 60°C yields the indazolone core . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) improve reaction homogeneity.

- Catalysis : Acid catalysts (TFA) enhance cyclization efficiency.

- Purification : Silica gel chromatography with gradients like 10% EtOAc/heptane isolates products with >45% yield .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | TFA, 1,4-dioxane, 60°C | 45% | |

| Alkylidenation | n-BuLi, THF, -78°C | 42% (Z-isomer) |

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound derivatives?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry) : Accurately confirms molecular formulas (e.g., C₁₉H₁₈N₃: calc. 288.1495, obs. 288.1494) .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, crystal parameters (space group P1, α = 94.185°, β = 98.826°) validate the fused-ring geometry .

- Multinuclear NMR : ¹H/¹³C NMR identifies substituent effects (e.g., J-coupling in fluoroacetate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, HRMS) for structurally similar this compound analogs?

Methodological Answer:

- Cross-validation : Compare HRMS with isotopic patterns and X-ray data to rule out impurities .

- Advanced NMR : Use 2D experiments (COSY, NOESY) to distinguish overlapping signals. For example, diastereomeric 7-alkylidenyl derivatives exhibit distinct ¹⁹F NMR shifts (e.g., δ = -107.109 ppm for Z-isomers) .

- Replicate conditions : Ensure identical solvent, temperature, and concentration during spectral acquisition.

Q. What strategies are effective in controlling stereochemistry during the synthesis of 7-alkylidenyltetrahydroindazole derivatives?

Methodological Answer:

- Low-temperature lithiation : Using n-BuLi at -78°C in THF stabilizes intermediates, favoring Z-isomer formation (42% yield vs. 28% for E-isomer) .

- Reductive conditions : DIBAL-H selectively reduces esters to alcohols while retaining stereochemistry (74% yield for Z-configuration) .

- Chromatographic separation : Optimize mobile phases (e.g., petroleum ether/EtOAc gradients) to resolve diastereomers .

Q. How should researchers design experiments to investigate the regioselectivity of substitution reactions in the tetrahydroindazolone core?

Methodological Answer:

- Electronic profiling : Use DFT calculations to predict reactive sites (e.g., C7 vs. N1 positions).

- Competitive reactions : Introduce substituents (e.g., 2,4-dichlorobenzyl) to sterically or electronically bias reactivity .

- Isotopic labeling : Track regioselectivity via ¹³C-labeled intermediates in NMR studies.

Q. How can mechanistic studies differentiate between kinetic vs. thermodynamic control in indazolone derivative synthesis?

Methodological Answer:

- Time-course experiments : Monitor reaction progress (e.g., via TLC) to identify intermediate dominance.

- Temperature variation : Higher temperatures (e.g., reflux) may favor thermodynamically stable products, while low temperatures (-78°C) trap kinetic intermediates .

- Quenching studies : Halt reactions at intervals to isolate intermediates for structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。